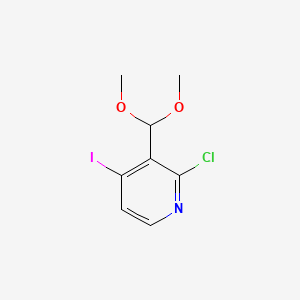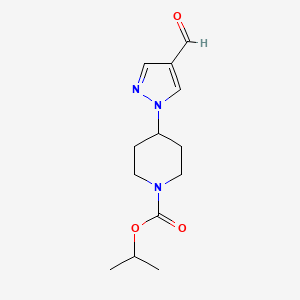
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1184917-75-6 and a molecular weight of 265.31 . Its IUPAC name is isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C13H19N3O3 . The InChI code is 1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . It’s recommended to be stored in a refrigerated condition . More specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Solid Form Selection in Pharmaceutical Compounds
- Research on zwitterionic pharmaceutical compounds, specifically a compound related to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, found that the selection of a stable solid form, such as besylate salt, improved physical stability and manufacturability (Kojima et al., 2008).
Oxidative Metabolism in Diabetes Treatment
- A series of cyanopyridine derivatives, exemplified by a compound structurally similar to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, were identified as potential treatments for type 2 diabetes, although stability in plasma varied across species (Sharma et al., 2011).
Bioisosteric Applications in Neuroscience
- Studies in the field of neuroscience have explored the use of bioisosteres like hydroxy-1,2,3-triazole, which is structurally related to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, to create potential biomimetics for neurotransmitters such as γ-aminobutyric acid (GABA) (Giraudo et al., 2018).
Sterol Biosynthesis Inhibition
- Compounds related to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate have been shown to inhibit sterol biosynthesis in tobacco and rat liver preparations, indicating potential applications in biochemistry and pharmacology (Douglas & Paleg, 1972).
Antimicrobial Applications
- N-substituted derivatives of a compound structurally similar to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate have demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Histamine Antagonism for Wakefulness
- Research has identified 4-phenoxypiperidines, structurally related to Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, as potent histamine H3 antagonists, useful in inducing wakefulness in rats (Dvorak et al., 2005).
Eigenschaften
IUPAC Name |
propan-2-yl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPIPXRVTMDMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




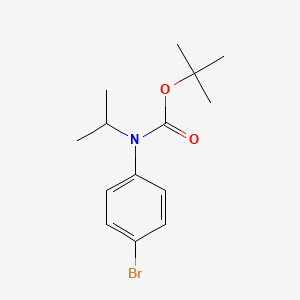
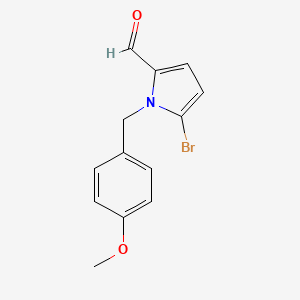
![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

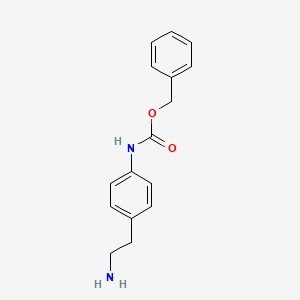
![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)
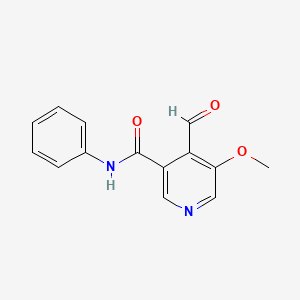

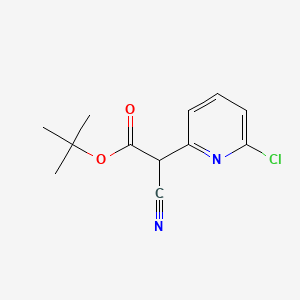
![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)
